3,4-Dimethoxymethcathinone (hydrochloride) 3,4-Dimethoxymethcathinone (hydrochloride) Mephedrone is a designer drug of the phenethylamine class that shares substantial structural similarities with methcathinone and methamphetamine. Compounds with these structural characteristics have psychoactive effects and have been identified in products sold as bath salts and plant food. 3,4-Dimethoxymethcathinone is an analog of mephedrone with potential for abuse. Its biological properties have not been elucidated. This product is intended for research and forensic applications.
Brand Name: Vulcanchem
CAS No.: 22930-82-1
VCID: VC0160781
InChI: InChI=1S/C12H17NO3.ClH/c1-8(13-2)12(14)9-5-6-10(15-3)11(7-9)16-4;/h5-8,13H,1-4H3;1H
SMILES: CC(C(=O)C1=CC(=C(C=C1)OC)OC)NC.Cl
Molecular Formula: C12H18ClNO3
Molecular Weight: 259.73 g/mol

3,4-Dimethoxymethcathinone (hydrochloride)

CAS No.: 22930-82-1

Cat. No.: VC0160781

Molecular Formula: C12H18ClNO3

Molecular Weight: 259.73 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dimethoxymethcathinone (hydrochloride) - 22930-82-1

CAS No. 22930-82-1
Molecular Formula C12H18ClNO3
Molecular Weight 259.73 g/mol
IUPAC Name 1-(3,4-dimethoxyphenyl)-2-(methylamino)propan-1-one;hydrochloride
Standard InChI InChI=1S/C12H17NO3.ClH/c1-8(13-2)12(14)9-5-6-10(15-3)11(7-9)16-4;/h5-8,13H,1-4H3;1H
Standard InChI Key XVNJNMLQVVZMIN-UHFFFAOYSA-N
SMILES CC(C(=O)C1=CC(=C(C=C1)OC)OC)NC.Cl
Canonical SMILES CC(C(=O)C1=CC(=C(C=C1)OC)OC)NC.Cl

Chemical Structure and Properties

Molecular Composition

3,4-Dimethylmethcathinone (3,4-DMMC) is characterized by the molecular formula C₁₂H₁₇NO with a molecular weight of 191.27 g/mol for the free base form . The hydrochloride salt, which is more commonly encountered in forensic settings, has the formula C₁₂H₁₇NO·HCl with a molecular weight of 227.73 g/mol . The compound is formally named 1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-one, highlighting its structural elements .

Physical Characteristics

In its hydrochloride salt form, 3,4-DMMC appears as a white crystalline powder . It has a reported melting point of 216.4°C in the hydrochloride form, which serves as a useful parameter for preliminary identification . The compound possesses chemical stability comparable to other synthetic cathinones, making it suitable for storage and distribution as an illicit substance.

Structural Relationship to Other Cathinones

3,4-DMMC belongs to the broader family of synthetic cathinones and is structurally related to methcathinone and its substituted analogs, such as mephedrone (4-methylmethcathinone) . The key structural feature distinguishing 3,4-DMMC is the presence of two methyl groups at positions 3 and 4 of the phenyl ring, compared to mephedrone which has a single methyl group at position 4 . This dimethyl substitution pattern potentially influences its pharmacological properties and receptor binding characteristics.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of 3,4-DMMC typically follows routes similar to those used for other synthetic cathinones. One reported synthetic pathway involves a multi-step process starting with dimethylbromobenzene . The general sequence includes:

  • Formation of a Grignard reagent from dimethylbromobenzene

  • Addition to propionitrile to form a ketone intermediate

  • Conversion to an α-bromoketone

  • Reaction with methylamine to yield 3,4-DMMC

  • Conversion to the hydrochloride salt for stabilization

This synthetic approach allows for the production of 3,4-DMMC from relatively accessible precursors, contributing to its availability in illicit drug markets.

Analytical Differentiation from Positional Isomers

A significant challenge in the forensic identification of 3,4-DMMC is its differentiation from positional isomers. There are six possible dimethylmethcathinone isomers based on the positions of the methyl groups on the phenyl ring: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylmethcathinone . These compounds can be distinguished using various analytical techniques:

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis reveals characteristic fragmentation patterns that can differentiate 3,4-DMMC from its positional isomers. The mass spectrum of 3,4-DMMC shows major fragment ions at m/z 191 (molecular ion), 176, 161, 133, 119, 91, and 58 . While all six dimethylmethcathinone isomers exhibit relatively similar fragmentation patterns, significant differences allow for their differentiation .

Infrared Spectroscopy (FTIR)

Fourier Transform Infrared Spectroscopy provides complementary structural information for the characterization of 3,4-DMMC. Each positional isomer produces a unique infrared spectrum that serves as a "fingerprint" for definitive identification .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is particularly valuable for distinguishing between the different positional isomers of dimethylmethcathinone. The 3,4-DMMC isomer exhibits distinctive patterns in the aromatic region, with its benzene protons showing:

  • A small coupling doublet (H-2)

  • A large coupling doublet (H-5)

  • A doublet of doublets (H-6)

Additionally, the methyl groups in 3,4-DMMC produce signals that are so close they appear as a broad singlet, with their carbon signals differing by only 0.3 ppm .

Pharmacology and Mechanism of Action

Neurotransmitter Interactions

3,4-DMMC, like other synthetic cathinones, primarily affects the monoamine neurotransmitter systems. In vitro studies indicate that 3,4-DMMC functions as a monoamine transporter substrate that potently inhibits the reuptake of norepinephrine and serotonin, and to a lesser extent, dopamine . This pharmacological profile suggests that 3,4-DMMC acts as a releasing agent for these neurotransmitters, similar to the mechanism observed with mephedrone and MDMA.

Comparative Potency

While specific quantitative data on 3,4-DMMC's potency is limited, studies on related cathinones provide context for understanding its likely effects. For comparison, mephedrone shows the following IC₅₀ values for monoamine reuptake inhibition:

  • Norepinephrine (NE): 58-62.7 nM

  • Dopamine (DA): 49.1-51 nM

  • Serotonin (5-HT): 118.3-122 nM

Based on structural similarities, 3,4-DMMC likely exhibits comparable or potentially higher potency at these transporters due to the additional methyl group, which could enhance lipophilicity and blood-brain barrier penetration.

Metabolism

Several metabolites of 3,4-DMMC have been identified in human urine from known users, including:

  • 3,4-dimethylcathione (DMC)

  • β-ketone reduced metabolites (β-OH-DMMC and β-OH-DMC)

These metabolic pathways are consistent with those observed for other synthetic cathinones, involving N-demethylation and reduction of the ketone group.

Toxicological Profile

Cellular Toxicity Mechanisms

Research on the toxicological effects of 3,4-DMMC has revealed several concerning mechanisms of cellular damage. A study using differentiated human SH-SY5Y neuronal cells demonstrated that 3,4-DMMC induces cytotoxicity in a concentration- and time-dependent manner . The observed toxic effects involve multiple pathways:

  • Oxidative stress: 3,4-DMMC increases intracellular levels of reactive oxygen species (ROS) and decreases intracellular glutathione levels

  • Mitochondrial dysfunction: The compound leads to mitochondrial membrane depolarization and intracellular ATP depletion

  • Apoptosis: Activation of caspase-3 and positive staining with annexin V and propidium iodide indicate apoptotic cell death

  • Autophagy activation: Cellular autophagy mechanisms are triggered in response to 3,4-DMMC exposure

Notably, pre-treatment with antioxidants such as trolox and N-acetyl-L-cysteine (NAC) partially prevented the cytotoxicity induced by 3,4-DMMC, highlighting the significant role of oxidative stress in its toxicity mechanism .

Case Reports of Human Toxicity

A significant case report documented a fatality in which 3,4-DMMC was identified as a potentially causative agent. Quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) revealed extremely high concentrations of 3,4-DMMC:

  • Blood concentration: 27 mg/L (external iliac vein)

  • Urine concentration: 7.6 mg/L

These levels are substantially higher than typical recreational doses reported for related cathinones, suggesting acute overdose as the mechanism of toxicity.

Analytical Detection Methods

Detection in Biological Samples

The detection and quantification of 3,4-DMMC in biological specimens require sensitive and specific analytical methods. LC-MS/MS has been successfully employed for this purpose, with the following performance characteristics:

Method Performance Parameters for 3,4-DMMC Analysis

ParameterBloodUrine
Calibration Range5-400 ng/mL5-400 ng/mL
Recovery85.9-89.4%95.8-101%
Limit of Detection1.03 ng/mL1.37 ng/mL
Limit of Quantification5.00 ng/mL5.38 ng/mL

Data from LC-MS/MS method using QuEChERS extraction

This analytical approach demonstrates sufficient sensitivity for detecting 3,4-DMMC at concentrations relevant to both recreational use and overdose scenarios.

Sample Preparation Techniques

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged and Safe) extraction method has been successfully applied for the preparation of biological samples for 3,4-DMMC analysis . This approach provides efficient extraction of the target analyte while minimizing matrix effects, resulting in the high recovery rates noted above.

Legal Status and Regulation

International Control Status

The legal status of 3,4-DMMC varies across jurisdictions worldwide. Several countries have implemented specific controls for this compound:

  • China: As of October 2015, 3,4-DMMC is a controlled substance

  • Czech Republic: 3,4-DMMC is banned

  • United States: 3,4-DMMC is considered a Schedule I controlled substance as a positional isomer of 4-Methylethcathinone (4-MEC)

The compound's structural similarity to other controlled cathinones means it may be captured under generic cathinone legislation in many jurisdictions, even without specific naming.

Emergence Timeline

3,4-DMMC was first reported as a new designer drug in 2010, appearing to have been produced in response to the banning of mephedrone in many countries . This timeline illustrates the rapid adaptability of illicit drug manufacturers to regulatory changes, with new analogs being developed to circumvent specific chemical controls.

Comparison with Other Synthetic Cathinones

Mechanistic Similarities to Traditional Stimulants

The pharmacological mechanism of 3,4-DMMC appears to parallel the established relationship between other stimulant pairs:

  • Amphetamine/methamphetamine

  • Cathinone/methcathinone

This structural analogy supports the concept that 3,4-DMMC likely produces stimulant effects qualitatively similar to methcathinone, but potentially with different potency and selectivity profiles based on its unique substitution pattern .

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